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function of DHFR 19-bp deletion

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An In-depth Technical Guide on the Core Function of the DHFR 19-bp Deletion

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Dihydrofolate Reductase (DHFR) gene harbors a common 19-base pair (19-bp) insertion/deletion polymorphism within its first intron that has garnered significant attention for its functional implications on gene expression and its association with various clinical outcomes. This technical guide provides a comprehensive overview of the core function of this polymorphism, with a particular focus on its molecular mechanisms, impact on folate metabolism, and relevance in disease susceptibility and drug response. We present a synthesis of current quantitative data, detailed experimental methodologies for its study, and visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential for the synthesis of purines, thymidylate, and several amino acids, making DHFR a critical component for DNA synthesis, repair, and methylation.[2] Given its pivotal role, variations in DHFR expression or function can have significant physiological consequences.

A widely studied polymorphism in the DHFR gene is a 19-base pair insertion/deletion located in intron 1.[2][3][4] While located in a non-coding region, this polymorphism is believed to be



functional, influencing DHFR transcription and, consequently, cellular folate homeostasis.[1][5] Its prevalence varies across different populations, with the homozygous deletion (del/del) genotype found in approximately 10.5% to 48% of individuals.[3] This guide delves into the molecular and clinical ramifications of this intronic deletion.

Molecular Function of the 19-bp Deletion Impact on DHFR Gene Transcription

The primary proposed mechanism by which the 19-bp deletion exerts its function is through the alteration of DHFR gene transcription. The deleted sequence is thought to contain a binding site for the Sp1 transcription factor, which is involved in the cell cycle regulation of DHFR transcription.[6][7] The removal of this binding site is hypothesized to affect the binding of transcriptional regulators, thereby modulating mRNA expression levels.

However, the reported effects of the deletion on transcription have been inconsistent across studies. Some research suggests that the deletion allele leads to increased DHFR mRNA expression. For instance, one study observed a dose-dependent relationship, with individuals homozygous for the deletion (-/-) exhibiting 4.8-fold higher DHFR mRNA levels compared to those with the insertion/insertion (+/+) genotype.[1] Conversely, other studies have proposed that the deletion might decrease DHFR expression or have no significant effect.[4][7] These conflicting findings may be attributable to differences in study populations, tissue types analyzed, and experimental methodologies.

Influence on Folate Metabolism

The 19-bp deletion has been shown to have a tangible impact on folate metabolism, particularly concerning the processing of synthetic folic acid from supplements and fortified foods.[1][6] DHFR is responsible for the slow reduction of folic acid to DHF, which is then rapidly converted to THF.[3]

Studies have indicated that individuals with the del/del genotype who consume high amounts of folic acid have a higher prevalence of unmetabolized folic acid in their plasma.[6][8] Furthermore, at low folic acid intakes, the del/del genotype is associated with lower red blood cell folate concentrations, suggesting an impaired ability to assimilate folic acid into cellular folate stores.[6][8]



Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on the DHFR 19bp deletion, categorized by its effect on gene expression, disease risk, and folate metabolism.

Table 1: Effect of DHFR 19-bp Deletion on mRNA

Expression

Genotype Comparison	Fold Change in DHFR mRNA	Tissue/Cell Type	Reference
-/- vs. +/+	4.8-fold increase	Not specified	[1]
del/del vs. ins/ins	50% higher expression	Not specified	[5]

Table 2: Association of DHFR 19-bp Deletion with Disease Risk (Odds Ratios)



Condition	Genotype	Population	Odds Ratio (95% CI)	P-value	Reference
Breast Cancer (Multivitamin Users)	+/- vs. +/+	Long Island Breast Cancer Study	1.26 (0.96, 1.66)	0.02 (for trend)	[1]
Breast Cancer (Multivitamin Users)	-/- vs. +/+	Long Island Breast Cancer Study	1.52 (1.08, 2.13)	0.02 (for trend)	[1]
Nonsyndromi c Cleft Lip/Palate	D/D vs. W/W	Iranian	0.33 (0.32, 0.88)	0.027	[4]
Nonsyndromi c Cleft Lip/Palate	D/D vs. W/W+W/D	Iranian	0.45 (0.20, 0.99)	0.046	[4]
Autism	del/del	Not specified	2.69 (1.00, 7.28)	<0.05	[9]
Spina Bifida (Mothers)	del/del vs. other genotypes	Not specified	2.035	Significant	[7]

Table 3: Impact of DHFR 19-bp Deletion on Folate Metabolites



Parameter	Genotype	Folic Acid Intake	Finding	P-value	Reference
High Circulating Unmetabolize d Folic Acid	del/del	≥500 μg/d	47.0% prevalence	P for interaction = 0.03	[8]
High Circulating Unmetabolize d Folic Acid	WT/del	≥500 μg/d	21.4% prevalence	P for interaction = 0.03	[8]
High Circulating Unmetabolize d Folic Acid	WT/WT	≥500 μg/d	24.4% prevalence	P for interaction = 0.03	[8]
Red Blood Cell Folate	del/del	<250 μg/d	732.3 nmol/L	P for interaction = 0.01	[8]
Red Blood Cell Folate	WT/WT	<250 μg/d	844.4 nmol/L	P for interaction = 0.01	[8]

Clinical Relevance and Implications for Drug Development

The functional consequences of the DHFR 19-bp deletion extend to several clinical areas, making it a point of interest for both disease risk assessment and pharmacogenetics.

Cancer Susceptibility

The association between the 19-bp deletion and cancer risk appears to be modulated by folate intake. The increased risk of breast cancer among multivitamin users with the deletion allele suggests a complex gene-nutrient interaction.[1] Conversely, a protective role has been



suggested in adult acute lymphoblastic leukemia.[2] These findings highlight the importance of considering both genetic predisposition and dietary factors in cancer etiology.

Developmental Disorders

The conflicting reports regarding the role of the 19-bp deletion in neural tube defects (NTDs) underscore the complexity of folate-dependent developmental processes.[2][4] While some studies suggest an increased risk for mothers of children with spina bifida, others propose a protective effect.[4][7] The deletion has also been implicated as a risk factor for autism.[9]

Response to Antifolate Drugs

DHFR is the primary target of antifolate drugs like methotrexate (MTX), which are widely used in chemotherapy.[10] Variations in DHFR expression can influence sensitivity to these drugs.[2] [10] Although the direct impact of the 19-bp deletion on MTX resistance is still under investigation, polymorphisms affecting DHFR expression are known to be potential determinants of treatment outcome.[10][11] For drug development professionals, understanding how this polymorphism affects DHFR levels could inform strategies for personalized medicine and the development of novel antifolates.

Experimental Protocols Genotyping of the DHFR 19-bp Deletion

a) Allele-Specific Polymerase Chain Reaction (AS-PCR)

This method utilizes primers specific to either the insertion or the deletion allele to selectively amplify the target sequence.

- DNA Extraction: Genomic DNA is isolated from whole blood or other tissues using standard commercial kits (e.g., QIAamp DNA Blood Mini Kit).
- Primer Design: Two forward primers are designed: one spanning the 19-bp insertion sequence and another flanking the deletion junction. A common reverse primer is also used.
- PCR Amplification: Two separate PCR reactions are performed for each sample, one with the insertion-specific forward primer and the common reverse primer, and the other with the deletion-specific forward primer and the common reverse primer.



- Gel Electrophoresis: The PCR products are resolved on an agarose or polyacrylamide gel.
 The presence of a band in a specific reaction indicates the presence of that allele.
 Homozygotes will show a band in only one of the reactions, while heterozygotes will show bands in both.
- b) TaqMan Real-Time PCR Assay

This is a high-throughput method that uses fluorescently labeled probes to differentiate between the alleles.

- DNA Preparation: Genomic DNA is extracted and quantified.
- Assay Components:
 - Forward and reverse primers flanking the polymorphic region.
 - Two TaqMan probes, each specific to one allele (insertion or deletion). The probes are labeled with different fluorescent reporter dyes (e.g., FAM for the insertion allele and VIC for the deletion allele) and a common quencher.[3]
- Real-Time PCR: The reaction is performed on a real-time PCR instrument. The instrument monitors the fluorescence emitted as the probes bind and are cleaved during amplification.
- Genotype Calling: The software analyzes the fluorescence signals from each dye to determine the genotype of the sample.

Quantification of DHFR mRNA Expression

Reverse Transcription Quantitative PCR (RT-qPCR)

This is the gold standard for measuring gene expression levels.

- RNA Extraction: Total RNA is isolated from the cells or tissues of interest using a suitable method (e.g., TRIzol reagent or commercial kits).
- RNA Quality Control: The integrity and purity of the RNA are assessed using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

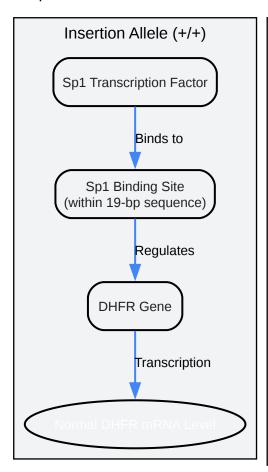


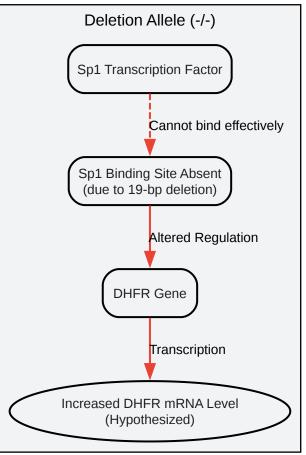
- Reverse Transcription: The RNA is reverse-transcribed into complementary DNA (cDNA)
 using a reverse transcriptase enzyme and oligo(dT) or random primers.
- qPCR: The cDNA is then used as a template for qPCR with primers specific for the DHFR gene. A housekeeping gene (e.g., GAPDH, ACTB) is also amplified for normalization.
- Data Analysis: The relative expression of DHFR mRNA is calculated using the comparative Ct (ΔΔCt) method, where the expression in samples with the deletion genotypes is compared to the expression in samples with the wild-type (insertion) genotype.

Visualizations

Diagram 1: Proposed Mechanism of Transcriptional Regulation

Proposed Mechanism of DHFR Transcription Regulation by the 19-bp Deletion



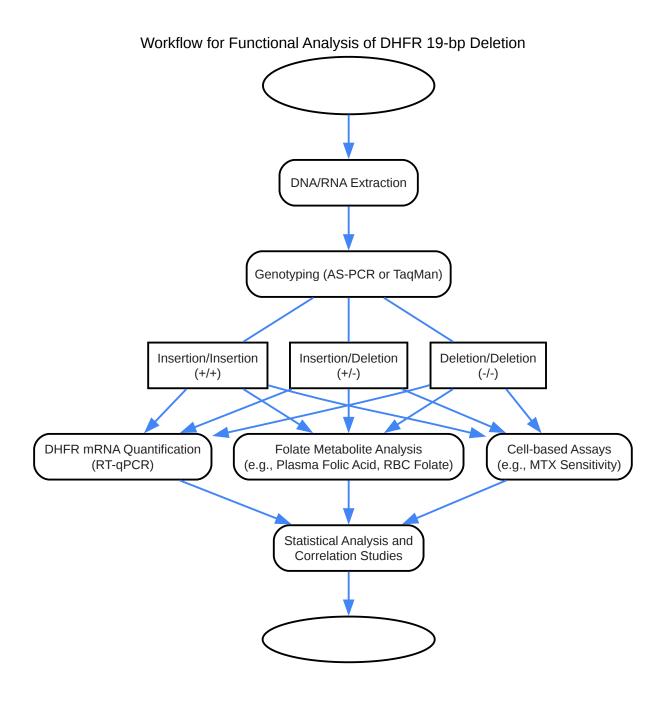




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Caption: Proposed impact of the 19-bp deletion on DHFR gene transcription via the Sp1 binding site.

Diagram 2: Experimental Workflow for Functional Analysis



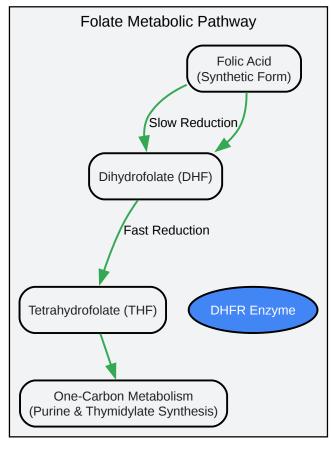


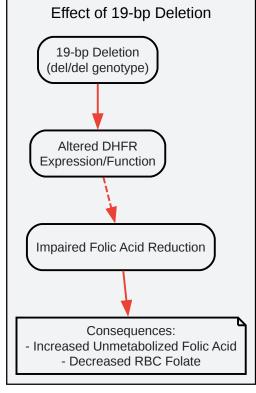
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Caption: A typical experimental workflow for investigating the functional impact of the DHFR 19bp deletion.

Diagram 3: Role of DHFR in Folate Metabolism

Impact of DHFR 19-bp Deletion on Folate Metabolism







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Caption: The central role of DHFR in folate metabolism and the potential consequences of the 19-bp deletion.

Conclusion

The 19-bp deletion polymorphism in the DHFR gene is a functional genetic variant with significant, albeit sometimes conflicting, implications for gene expression, folate metabolism, and clinical outcomes. Its impact appears to be highly context-dependent, often influenced by dietary factors such as folic acid intake. For researchers and drug development professionals, this polymorphism represents a key area of investigation for understanding disease etiology, identifying at-risk populations, and advancing personalized medicine, particularly in the realms of oncology and developmental biology. Further research is warranted to elucidate the precise molecular mechanisms and to reconcile the divergent findings across different studies.

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